2-Methylpropanimidamide 2-Methylpropanimidamide
Brand Name: Vulcanchem
CAS No.: 57536-10-4
VCID: VC3730474
InChI: InChI=1S/C4H10N2/c1-3(2)4(5)6/h3H,1-2H3,(H3,5,6)
SMILES: CC(C)C(=N)N
Molecular Formula: C4H11N2+
Molecular Weight: 87.14 g/mol

2-Methylpropanimidamide

CAS No.: 57536-10-4

Cat. No.: VC3730474

Molecular Formula: C4H11N2+

Molecular Weight: 87.14 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpropanimidamide - 57536-10-4

Specification

CAS No. 57536-10-4
Molecular Formula C4H11N2+
Molecular Weight 87.14 g/mol
IUPAC Name 2-methylpropanimidamide
Standard InChI InChI=1S/C4H10N2/c1-3(2)4(5)6/h3H,1-2H3,(H3,5,6)
Standard InChI Key NDAJNMAAXXIADY-UHFFFAOYSA-O
SMILES CC(C)C(=N)N
Canonical SMILES CC(C)C(=[NH2+])N

Introduction

Chemical Properties

2-Methylpropanimidamide possesses distinct chemical and physical properties that determine its behavior in various chemical reactions and applications.

Molecular Structure and Properties

The compound has the following fundamental properties:

PropertyValue
Molecular FormulaC₄H₁₀N₂
Average Mass86.138 g/mol
Monoisotopic Mass86.084398 g/mol
ChemSpider ID367513

The hydrochloride salt (2-Methylpropanimidamide hydrochloride) has the following properties:

PropertyValue
Molecular FormulaC₄H₁₀N₂·HCl
Molecular Weight122.6 g/mol
Melting Point159-162°C (318.2-323.6°F)
Water SolubilitySoluble
Physical FormSolid

Spectroscopic Properties

While specific spectroscopic data for 2-Methylpropanimidamide is limited in the provided search results, characterization of this compound and its derivatives typically involves techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm structure and purity.

Applications and Uses

2-Methylpropanimidamide and its derivatives have significant applications across multiple fields of chemistry and industry.

Chemical Synthesis

The compound serves as an important precursor in organic synthesis, particularly in the preparation of more complex molecules. Its derivative, 2,2'-Azobis(2-methylpropionamidine) dihydrochloride, is extensively used as a free radical initiator in polymerization reactions .

Polymerization Applications

Derivatives of 2-Methylpropanimidamide are utilized as polymerization initiators for acrylic, vinyl, and allyl monomers . This application is particularly important in industrial polymer synthesis where controlled radical polymerization is required.

Antioxidant Development

2,2'-Azobis(2-methylpropionamidine) dihydrochloride, derived from 2-Methylpropanimidamide, is used in the preparation of resveratrol and its analogues, which function as antioxidants . Additionally, some derivatives themselves exhibit antioxidant properties.

Hazard TypeClassification
Acute Oral ToxicityCategory 4 (H302)
Skin Corrosion/IrritationCategory 2
Eye Damage/IrritationCategory 2
STOT-Single ExposureCategory 3 (Respiratory system)

Stability and Reactivity

The compound is generally stable under recommended storage conditions but is moisture sensitive . It should be kept away from:

  • Exposure to moist air or water

  • Bases and acid chlorides, which are incompatible materials

  • Conditions that may lead to hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas

Environmental Impact

The environmental behavior of 2-Methylpropanimidamide and its hydrochloride salt is an important consideration for its safe use and disposal.

Environmental Fate

2-Methylpropanimidamide hydrochloride has the following environmental characteristics:

Environmental PropertyCharacteristic
PersistenceUnlikely due to water solubility
BioaccumulationUnlikely
Mobility in SoilHighly mobile due to water solubility
Aquatic ToxicityContains no substances known to be hazardous to the environment

Research Findings and Future Directions

Current research involving 2-Methylpropanimidamide and its derivatives spans multiple disciplines, with significant focus on their applications in polymer chemistry and medicinal chemistry.

Current Research Applications

While specific research on the base compound is limited in the provided search results, its derivatives, particularly N'-hydroxy-2-methylpropanimidamide hydrochloride, have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. The related compound 2,2'-Azobis(2-methylpropionamidine) dihydrochloride is well-studied for its role as a free radical initiator and in the development of antioxidant compounds .

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